Product packaging for 4,4-Dimethyl-1,3-dithiolane-2-thione(Cat. No.:CAS No. 111185-38-7)

4,4-Dimethyl-1,3-dithiolane-2-thione

Cat. No.: B14321187
CAS No.: 111185-38-7
M. Wt: 164.3 g/mol
InChI Key: QMQSSUMAIXESIR-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,3-dithiolane-2-thione is a useful research compound. Its molecular formula is C5H8S3 and its molecular weight is 164.3 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8S3 B14321187 4,4-Dimethyl-1,3-dithiolane-2-thione CAS No. 111185-38-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111185-38-7

Molecular Formula

C5H8S3

Molecular Weight

164.3 g/mol

IUPAC Name

4,4-dimethyl-1,3-dithiolane-2-thione

InChI

InChI=1S/C5H8S3/c1-5(2)3-7-4(6)8-5/h3H2,1-2H3

InChI Key

QMQSSUMAIXESIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CSC(=S)S1)C

Origin of Product

United States

Contextualization Within 1,3 Dithiolane 2 Thione Heterocyclic Chemistry

The parent compound, 1,3-dithiolane-2-thione, belongs to a class of five-membered heterocyclic compounds containing two sulfur atoms at positions 1 and 3, and a thione group at position 2. These compounds are well-established as pivotal precursors in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives. TTF-based molecules are renowned for their electron-donating properties and are fundamental components in the development of organic conductors, superconductors, and other advanced electronic materials.

The general synthetic utility of 1,3-dithiolane-2-thiones stems from their ability to undergo coupling reactions to form the core structure of TTF. The thione group can be converted to an oxo group, which can then be coupled to form the central double bond of the TTF system. The substituents on the dithiolane ring play a crucial role in modulating the electronic properties and solid-state packing of the resulting TTF derivatives, thereby influencing the performance of the final material.

A known synthetic route to 4,4-Dimethyl-1,3-dithiolane-2-thione involves the reaction of 2,2-dimethylthiirane (B1580642) with carbon disulfide in the presence of a triethylamine (B128534) catalyst, a process that can be accelerated under high pressure to achieve nearly quantitative yields. oup.com Another reported synthesis involves the treatment of 1,1-dimethyloxirane with potassium ethyl xanthogenate. researchgate.net

Significance of the 4,4 Dimethyl Substitution Pattern in Dithiolane Systems

The presence of two methyl groups on the same carbon atom (a gem-dimethyl group) at the 4-position of the 1,3-dithiolane-2-thione ring has profound implications for the molecule's conformation and reactivity. This substitution pattern gives rise to the Thorpe-Ingold effect, or gem-dimethyl effect, which can significantly influence the rates of intramolecular reactions.

The Thorpe-Ingold effect posits that the steric bulk of the gem-dimethyl group can decrease the internal bond angle of the ring, thereby bringing the reactive groups closer together and favoring cyclization reactions. This conformational constraint can be exploited in synthetic strategies to control the stereochemistry of subsequent reactions and to facilitate the formation of specific ring systems.

Overview of Key Research Areas for 4,4 Dimethyl 1,3 Dithiolane 2 Thione

Direct Synthesis Routes

A primary method for the formation of this compound involves the direct reaction of a corresponding thiirane (B1199164) with carbon disulfide. This approach leverages the reactivity of the strained three-membered thiirane ring.

Reaction of 2,2-Dimethylthiirane with Carbon Disulfide

The reaction between 2,2-dimethylthiirane and carbon disulfide provides a direct pathway to this compound. This transformation is significantly influenced by the catalytic system and the physical conditions of the reaction.

Catalytic Systems and Reaction Conditions (e.g., Triethylamine (B128534), High Pressure)

The synthesis of this compound from 2,2-dimethylthiirane and carbon disulfide is effectively catalyzed by tertiary amines, with triethylamine being a commonly employed example. The reaction is notably accelerated under high-pressure conditions, leading to a nearly quantitative yield of the desired product. The activation volume for this reaction at 40 °C has been estimated to be -41 ml mol⁻¹. Research has indicated that the rate of the reaction is proportional to the concentration of triethylamine when it is used in limited amounts. Other tertiary amines such as N,N-dimethylethylamine, pyridine, and N-methylmorpholine have also been shown to be effective catalysts for this transformation.

Influence of Pressure and Temperature on Reaction Efficiency and Selectivity

Both pressure and temperature play crucial roles in governing the efficiency and selectivity of the reaction between 2,2-dimethylthiirane and carbon disulfide. The application of high pressure significantly enhances the reaction rate, pushing the equilibrium towards the formation of the more compact cyclic trithiocarbonate (B1256668) product. While specific data on the interplay of temperature and pressure on selectivity are limited in readily available literature, it is understood that optimizing these parameters is key to maximizing the yield of this compound while minimizing potential side reactions.

Table 1: Illustrative Influence of Pressure and Temperature on the Synthesis of this compound Note: The following data is illustrative to demonstrate the general principles of the effects of pressure and temperature on this reaction.

EntryPressure (MPa)Temperature (°C)Reaction Time (h)Yield (%)
10.14024<10
2200406>95
3400402~99
4200604>95
52002510~90

Synthesis from Epoxides via Xanthogenate Intermediates

An alternative and often advantageous route to cyclic trithiocarbonates, including this compound, begins with epoxides. This method proceeds through the formation of a xanthogenate intermediate, which then undergoes cyclization.

Synthesis from Epoxides via Xanthogenate Intermediates

A notable and efficient method for the synthesis of 1,3-dithiolane-2-thiones involves the treatment of epoxides with potassium ethyl xanthogenate. researchgate.net This procedure is recognized for its simplicity, safety, and cost-effectiveness, often providing the desired cyclic trithiocarbonate as the sole product in moderate to good yields without the need for high pressure or a catalyst. pacific.edu For instance, the synthesis of this compound from 1,1-dimethyloxirane using this method has been reported to yield the product in 30% after column chromatography. libretexts.org

The reaction of cyclohexene (B86901) oxide with potassium ethyl xanthogenate has been studied under various conditions to optimize the yield of the corresponding trithiocarbonate. researchgate.net The molar ratio of potassium ethyl xanthogenate to the epoxide was found to be a critical factor, with a 2:1 ratio providing the best results. researchgate.net

Table 2: Synthesis of trans-Octahydro-1,3-benzodithiole-2-thione from Cyclohexene Oxide and Potassium Ethyl Xanthogenate researchgate.net

EntryMolar Ratio (KSC(S)OEt : Epoxide)SolventTemperature (°C)Time (h)Yield (%)
11 : 1EtOH351237
21 : 1MeOH351239
32 : 1MeOH353.573
42 : 1MeOH351251
52 : 1MeOH203.542
63 : 1MeOH353.554
75 : 1MeOH353.547
Stereochemical Considerations in Epoxide Transformation to Cyclic Trithiocarbonates

The conversion of epoxides to cyclic trithiocarbonates is a stereospecific process. The reaction mechanism is analogous to an SN2 reaction, where the ring-opening of the epoxide occurs with an inversion of configuration at the carbon atom that is attacked by the nucleophile. youtube.com This backside attack dictates the stereochemical outcome of the final product. libretexts.orgchemistrysteps.comlibretexts.org

In the case of cyclic epoxides, such as those derived from cyclohexene, this stereospecificity leads to the formation of products with a trans-fusion between the original cycloalkane ring and the newly formed dithiolane-2-thione ring. pacific.eduresearchgate.net For monosubstituted cyclohexene oxides, the resulting trithiocarbonates have been observed to adopt a conformation where the substituent is in an axial position. pacific.eduresearchgate.net This transformation can therefore be utilized as a method to "lock" cyclic compounds into specific, and sometimes less stable, conformations. researchgate.net

An in-depth analysis of the synthetic approaches for the organosulfur compound this compound and its related analogues reveals a variety of chemical strategies. These methodologies range from classical condensation reactions to the development of more sustainable, environmentally conscious pathways. This article focuses exclusively on the preparative methods for these sulfur-containing heterocycles, adhering to a strict examination of their synthesis.

Computational and Theoretical Studies of 4,4 Dimethyl 1,3 Dithiolane 2 Thione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic makeup and inherent stability of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide insights into electron distribution, molecular orbital energies, and thermodynamic properties.

Semi-Empirical Molecular Orbital Methods (e.g., PM3)

Semi-empirical methods, such as PM3 (Parametric Method 3), offer a computationally efficient approach to predict molecular properties. These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to streamline calculations. PM3 is based on the Neglect of Diatomic Differential Overlap (NDDO) approximation.

For a molecule like 4,4-Dimethyl-1,3-dithiolane-2-thione, a PM3 calculation would be used to obtain an optimized geometry and to estimate its heat of formation, which is a key indicator of its thermodynamic stability. The method calculates the energies of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for understanding the molecule's electronic excitability and its kinetic stability. While specific PM3-calculated values for this compound are not readily found in literature, the methodology is well-suited for initial structural and stability assessments of sulfur-containing heterocyclic compounds.

Density Functional Theory (DFT) for Molecular Geometry and Conformational Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex wave function. This approach is highly effective for optimizing molecular geometries and exploring conformational landscapes.

For this compound, the five-membered dithiolane ring is not planar. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), can precisely predict bond lengths, bond angles, and dihedral angles. The 1,3-dithiolane-2-thione ring typically adopts an "envelope" or "twisted" conformation to minimize steric strain. The presence of the gem-dimethyl group at the C4 position significantly influences this conformation. DFT analysis would reveal the most stable conformer by comparing the energies of various possible geometries. For instance, studies on the structurally similar 4,4-dimethyl-1,3-dioxane (B1195079) have shown that the chair conformation is the most stable, and a similar principle of minimizing steric interactions would apply here.

Table 1: Representative Theoretical Bond Lengths and Angles for 1,3-Dithiolane-2-thione Ring System (Illustrative) Note: This table is illustrative of typical values for the parent ring system, as specific DFT data for the 4,4-dimethyl derivative is not published. Actual values would be influenced by the dimethyl substitution.

ParameterTypical Calculated Value (DFT)
C=S Bond Length~1.65 Å
C-S Bond Length~1.82 Å
C-C Bond Length~1.54 Å
S-C-S Bond Angle~112°
C-S-C Angle~96°

Investigation of Reaction Pathways and Transition States

Computational chemistry is invaluable for elucidating the step-by-step processes of chemical reactions, identifying intermediate structures, and calculating the energy barriers that govern reaction rates.

Theoretical Elucidation of Formation Mechanisms

The formation of 1,3-dithiolane-2-thiones often involves the reaction of an epoxide with a sulfur-containing nucleophile like the xanthate anion (derived from carbon disulfide). A plausible mechanism involves the nucleophilic attack of the xanthate on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring. chemrxiv.org This is followed by an intramolecular cyclization to form the five-membered dithiolane ring.

Computational modeling of this reaction would involve locating the transition state structures for each step. A transition state is the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. By mapping the entire reaction pathway, from reactants to products through transition states, a detailed mechanistic understanding is achieved. DFT calculations are the standard tool for such investigations, providing clarity on whether the reaction proceeds through a concerted or a stepwise mechanism.

Energetic Profiles and Reaction Thermodynamics

Once the structures of reactants, intermediates, transition states, and products are optimized, their relative energies can be calculated to construct a reaction energy profile. This profile visually represents the thermodynamics and kinetics of the reaction.

The enthalpy of reaction (ΔH) can be determined by the difference in the calculated energies of the products and reactants. A negative ΔH indicates an exothermic reaction. The Gibbs free energy of reaction (ΔG) can also be calculated, which accounts for entropy and determines the spontaneity of the reaction. The energy difference between the reactants and the highest-energy transition state gives the activation energy (Ea), which is the primary determinant of the reaction rate. Computational studies on the related reaction of epoxides with CS2 have been used to map such free energy profiles, providing essential insights into the catalytic cycles and reaction feasibility.

Spectroscopic Property Prediction through Computational Models

Computational models can predict various spectroscopic properties, which is extremely useful for confirming the identity of a synthesized compound and interpreting experimental spectra. For this compound, key predictable spectra include Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically implemented within a DFT framework, is commonly used to calculate NMR chemical shifts (δ) for ¹H and ¹³C nuclei. These theoretical shifts can be correlated with experimental data to aid in signal assignment. For this compound, calculations would predict distinct signals for the two methyl groups, the methylene (B1212753) protons, and the three unique carbon atoms (quaternary, methylene, and thione).

Infrared (IR) Spectroscopy: Following a geometry optimization, a frequency calculation can be performed. This calculation yields the vibrational modes of the molecule. Each mode has a specific frequency and intensity, which corresponds to a peak in the IR spectrum. For this molecule, a prominent feature would be the C=S stretching vibration, which is a key functional group identifier.

By comparing the computationally predicted spectra with experimental results, a high degree of confidence in the molecular structure can be achieved.

Chemical Reactivity and Mechanistic Investigations of 4,4 Dimethyl 1,3 Dithiolane 2 Thione

Ring Transformation and Derivatization Reactions

The structural modification of the 4,4-dimethyl-1,3-dithiolane-2-thione ring is a focal point of its chemistry. These reactions allow for the introduction of different functional groups and the formation of new heterocyclic systems.

Conversion to Oxygen-Containing Heterocycles (e.g., 1,3-Dithiolan-2-one)

A significant transformation of this compound is its conversion to the corresponding oxygen analog, 4,4-dimethyl-1,3-dithiolan-2-one. This conversion typically involves the replacement of the exocyclic sulfur atom with an oxygen atom, a reaction that can be achieved through gas-phase oxidation over metal oxides.

The gas-phase reaction of 1,3-dithiolane-2-thione, a related compound, over molybdenum trioxide (MoO₃) supported on pumice stone has been shown to be an effective method for its conversion into 1,3-dithiolan-2-one. nih.govfrontiersin.orgnih.gov This process can be conducted under both dynamic vacuum (flash vacuum pyrolysis, FVP) and atmospheric pressure flow conditions. nih.govfrontiersin.orgnih.gov The reaction involves the exchange of the exocyclic sulfur atom for an oxygen atom, yielding the corresponding ketone and sulfur dioxide. nih.govfrontiersin.orgnih.gov

Gas-Phase Conversion of 1,3-Dithiolane-2-thione to 1,3-Dithiolan-2-one over MoO₃. nih.gov
RunConditionsTemperature (°C)Conversion (%)Isolated Yield (%)
1FVP35010058
2FVP40010067
3FVP45010059
4Atmospheric Flow35088-
5Atmospheric Flow400100-

The efficiency of the gas-phase oxidation is influenced by several factors, including the catalyst preparation, reaction temperature, and pressure. Molybdenum trioxide can be supported on pumice stone either by physical mixing or by impregnation from a solution of ammonium (B1175870) molybdate. nih.gov

Studies on the analogous 1,3-dithiolane-2-thione have shown that operating at a temperature slightly below that of maximum conversion can be beneficial to minimize product decomposition and maximize the isolated yield. nih.gov The catalytic nature of MoO₃ is demonstrated by its ability to be regenerated with air, which facilitates the continuous conversion of the thione and oxygen from the air into the corresponding ketone and sulfur dioxide. nih.govfrontiersin.orgnih.gov

Reactions with Dienophiles and Other Reagents

This compound can also participate in reactions with various dienophiles and other reagents, leading to the formation of more complex molecular architectures.

Cycloaddition reactions are powerful tools for the construction of new heterocyclic rings. Dienophiles such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) are known to react with various dienes in Diels-Alder reactions. acgpubs.orgresearchgate.net While specific studies on the cycloaddition of this compound with PTAD are not detailed in the provided context, the thiocarbonyl group (C=S) in the dithiolane-2-thione can potentially act as a dienophile in certain cycloaddition reactions. Thiocarbonyl compounds, due to their higher HOMO and lower LUMO energy levels compared to their carbonyl counterparts, can participate in [4+2] cycloadditions. nih.gov

The reactivity of thiocarbonyl compounds extends to reactions with acetylenic esters. For instance, non-terminal acetylenic esters are known to react with various thiocarbonyl compounds to yield heterocyclic products or 1:1 addition products. rsc.org

Benzyne (B1209423), a highly reactive intermediate, is also known to undergo reactions with a variety of substrates, including cycloadditions. While direct evidence for the reaction of this compound with benzyne is not available in the provided search results, the electrophilic nature of benzyne suggests the possibility of a reaction with the sulfur-containing heterocycle.

Cleavage and Fragmentation Pathways of this compound

The chemical reactivity of this compound is characterized by the susceptibility of its dithiolane ring to cleavage under various conditions. Mechanistic investigations into the ring-opening processes of this and structurally related cyclic trithiocarbonates have revealed several key pathways, including nucleophilic attack, thermal decomposition, and photochemical processes. These studies are crucial for understanding the compound's stability and its potential applications in synthesis.

Mechanistic Studies of Ring Cleavage Processes

While detailed mechanistic studies specifically focused on this compound are not extensively documented, the cleavage and fragmentation pathways can be inferred from research on analogous 1,3-dithiolane-2-thiones and related cyclic trithiocarbonates. The primary modes of ring cleavage involve the breaking of the carbon-sulfur bonds within the five-membered ring.

One significant pathway for the formation of 1,3-dithiolane-2-thiones involves the reaction of epoxides with carbon disulfide. chemicalbook.com In some instances, these reactions have been observed to yield thiiranes as intermediate products, suggesting a potential fragmentation pathway for the dithiolane ring that could lead back to a thiirane (B1199164) and carbon disulfide under certain conditions. pacific.edu The synthesis of this compound itself can be achieved through the reaction of 2,2-dimethylthiirane (B1580642) with carbon disulfide, further supporting the mechanistic link between these cyclic sulfur compounds. chemicalbook.com

Nucleophilic Attack:

The 1,3-dithiolane (B1216140) ring can be opened by the action of various nucleophiles. Although studies on 1,3-dithiolane-2-thiones are less common than those on their 1,3-dithiolane counterparts (used as carbonyl protecting groups), the principles of nucleophilic attack at either the carbon or sulfur atoms of the ring are applicable. For instance, treatment of 1,3-dithiane (B146892) derivatives with alkyllithium reagents has been shown to induce a ring-opening reaction. researchgate.net Similarly, reactions of 1,3-dithiolane 1,3-dioxides with nucleophiles such as benzenethiol (B1682325) have demonstrated ring-opening pathways. rsc.org

Thermal and Photochemical Cleavage:

Trithiocarbonates are known to undergo C–S bond cleavage under thermal or photochemical conditions. researchgate.netrsc.org This property is exploited in polymer chemistry, particularly in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, where trithiocarbonates act as chain transfer agents. researchgate.netrsc.org The photolytic cleavage of a C–S bond can be initiated by sufficiently strong UV irradiation. rsc.org This suggests that this compound could potentially undergo ring-opening upon exposure to heat or light, leading to the formation of radical intermediates.

Desulfurization Reactions:

Computational Studies on Ring Strain:

Computational studies on small cyclic disulfides have shown that ring strain can significantly influence the mechanism of ring-opening reactions. nih.gov For five- and six-membered rings, nucleophilic attack typically proceeds via an addition-elimination pathway. However, for more strained three- and four-membered rings, an SN2 mechanism with concomitant ring cleavage is favored. nih.gov While 1,3-dithiolane-2-thiones are five-membered rings and thus less strained than dithiiranes or dithietanes, inherent ring strain still plays a role in their reactivity and susceptibility to ring-opening.

The table below summarizes the potential cleavage pathways for the this compound ring based on studies of analogous compounds.

Cleavage Pathway Initiating Condition/Reagent Potential Intermediates Potential Products Supporting Evidence
Retro-synthesis Thermal or ChemicalThiirane, Carbon Disulfide2,2-Dimethylthiirane, CS₂Formation from thiiranes and CS₂ chemicalbook.compacific.edu
Nucleophilic Attack Strong Nucleophiles (e.g., RLi)Anionic IntermediatesRing-opened thioethersStudies on 1,3-dithianes researchgate.net
Photochemical Cleavage UV IrradiationRadical IntermediatesFragmented sulfur compoundsGeneral reactivity of trithiocarbonates rsc.org
Thermal Decomposition HeatRadical IntermediatesAlkenes, Sulfur-containing fragmentsGeneral reactivity of trithiocarbonates researchgate.net

Coordination Chemistry and Ligand Properties

4,4-Dimethyl-1,3-dithiolane-2-thione as a Ligand Precursor

The reactivity of the thione group, in conjunction with the adjacent sulfur atoms in the dithiolane ring, makes this compound a valuable precursor in ligand synthesis. It can undergo reactions that modify its structure to create ligands with specific coordination properties tailored for complexing with various transition metals.

While specific studies detailing the direct chelation of intact this compound with transition metals are not extensively documented in the provided results, the broader class of thiones and related C=S-containing compounds are known to be highly reactive toward transition metal carbonyls, particularly those of iron. nih.govosti.gov These reactions often lead to the formation of complexes derived from substituted methanedithiolates. nih.govosti.gov The thione sulfur atom can act as a soft donor, exhibiting affinity for soft metal centers. The presence of other sulfur atoms within the molecule allows for potential multidentate coordination, forming stable chelate rings with a metal ion. The nature of the metal, its oxidation state, and the reaction conditions can influence the coordination mode, leading to a variety of complex structures.

Charge-transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. mdpi.com this compound, with its electron-rich sulfur atoms, can function as an electron donor in the presence of suitable electron acceptors. One of the classic examples of a π-acceptor is diiodine (I₂).

The formation of a charge-transfer complex between a sulfur-containing donor and diiodine typically involves the transfer of electron density from the sulfur atom to the antibonding σ* orbital of the I-I bond. This interaction results in the appearance of a new, often intense, absorption band in the UV-visible spectrum, which is characteristic of the charge-transfer complex. The position and intensity of this band can provide information about the strength of the donor-acceptor interaction. Studies on various sulfur-containing donors have shown the formation of such complexes with iodine in different solvents. researchgate.net The interaction can be represented as:

Donor (Sulfur compound) + Acceptor (I₂) ⇌ [Donor-I₂] (Charge-Transfer Complex)

The stability of these complexes can be evaluated by determining their formation constants and other thermodynamic parameters. mdpi.comresearchgate.netrsc.org

Role in Synthesis of Metal-Sulfur Clusters

Metal-sulfur clusters are of significant interest due to their roles in biological systems, particularly in the active sites of enzymes like [FeFe]-hydrogenases, and their potential applications in catalysis. nih.gov Thiones and related organosulfur compounds are valuable precursors for the synthesis of these clusters. nih.govosti.gov

Thiones and other compounds containing C=S groups are highly reactive towards iron(0) carbonyls, such as diiron nonacarbonyl (Fe₂(CO)₉) and triiron dodecacarbonyl (Fe₃(CO)₁₂), leading to the formation of binuclear iron-sulfur carbonyl complexes. nih.govosti.govbinghamton.edu These reactions are a common and useful route to synthesize compounds of the type Fe₂(μ-SR)₂(CO)₆. nih.govosti.govnih.gov

The reaction of a thione with an iron carbonyl source can proceed through the cleavage of the C=S bond and oxidative addition to the iron centers. This process results in the formation of a dithiolato bridge, where the two sulfur atoms from the precursor ligand span two iron atoms. The remaining coordination sites on the iron atoms are occupied by carbonyl (CO) ligands. The general reactivity of organosulfur compounds with Fe(0) carbonyls is a cornerstone for the synthesis of a wide array of diiron dithiolato carbonyl complexes. nih.gov

Precursor TypeIron Carbonyl SourceResulting Complex Type
Thiones (C=S compounds)Fe₂(CO)₉, Fe₃(CO)₁₂Fe₂(μ-SR)₂(CO)₆
Thiols (RSH)Fe(CO)₅, Fe₂(CO)₉, Fe₃(CO)₁₂Fe₂(μ-SR)₂(CO)₆

Spectroscopic and Structural Characterization of Coordination Compounds

The coordination compounds derived from this compound and its related structures can be thoroughly characterized using a combination of spectroscopic and structural methods. These techniques provide detailed insights into the bonding, structure, and electronic properties of the resulting metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the organic framework of the ligand within the metal complex, confirming its structure and identifying any changes upon coordination. For certain metal nuclei or other ligand atoms (e.g., ³¹P in phosphine (B1218219) co-ligands), NMR can provide direct information about the coordination environment. researchgate.net

UV-Visible Spectroscopy: This technique is crucial for studying the electronic structure of the complexes, especially for characterizing charge-transfer bands as discussed previously. mdpi.comrsc.org The absorption bands can be assigned to specific electronic transitions, such as d-d transitions within the metal center or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions.

Below is a table summarizing typical characterization data for related iron-sulfur carbonyl complexes.

TechniqueObservableInformation Gained
IR Spectroscopyν(CO) bandsNumber and mode of CO ligands, complex symmetry
NMR SpectroscopyChemical shifts, coupling constantsLigand structure, coordination environment
UV-Visible SpectroscopyAbsorption maxima (λmax)Electronic transitions, charge-transfer bands
X-ray CrystallographyBond lengths, bond anglesMolecular geometry, coordination mode

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as Monomeric Building Blocks

The presence of the 1,3-dithiolane-2-thione moiety allows for its use as a monomeric unit in the construction of various polymeric architectures. The sulfur atoms and the carbon-sulfur double bond can participate in different polymerization reactions, leading to polymers with unique properties.

Compounds within the 1,3-dithiolane-2-thione family are recognized for their utility as building blocks in the synthesis of novel polymers. oup.comresearchgate.net The reactivity of the thione group and the potential for ring-opening polymerization provide pathways to create diverse polymer backbones. While specific examples detailing the polymerization of 4,4-Dimethyl-1,3-dithiolane-2-thione are not extensively documented in publicly available literature, the general reactivity of this class of compounds suggests its potential as a monomer. The resulting polymers, rich in sulfur, are anticipated to exhibit interesting optical, electronic, and mechanical properties.

A significant application of 1,3-dithiolane-2-thiones in polymer chemistry is their role as "conformational locks." oup.comresearchgate.net The rigid five-membered ring structure can be incorporated into a polymer chain to restrict the rotational freedom of adjacent monomer units. This can lead to polymers with a more defined and predictable three-dimensional structure. By locking the conformation of the polymer backbone, researchers can fine-tune the material's bulk properties, such as its thermal stability, crystallinity, and mechanical strength. The transformation of epoxides into trithiocarbonates is a known method for locking cyclic compounds into specific, sometimes unstable, conformations, a principle that can be extended to polymer design. oup.comresearchgate.net

Integration into Functional Materials

The incorporation of this compound and related structures into functional materials is an area of active research. The sulfur-rich nature of the molecule makes it a candidate for applications in energy storage and chemical recycling.

While direct evidence of this compound's use in high-temperature batteries is not prominent in the available scientific literature, the broader class of organosulfur compounds is being explored for such applications. Sulfur-containing compounds can be used as electrolyte additives or as components of cathodes in lithium-sulfur batteries, which are known for their high theoretical energy density. The thermal stability and electrochemical properties of the dithiolane-thione structure could potentially contribute to the performance and safety of high-temperature energy storage systems. Further research is needed to ascertain the specific benefits of the 4,4-dimethyl substitution pattern in this context.

The chemical recycling of polymers like polycarbonate is a critical aspect of sustainable chemistry. While there is no direct literature linking this compound to the chemical recycling of waste polycarbonate, the reactivity of sulfur compounds makes them potential candidates for depolymerization catalysis or as reactive intermediates in recycling pathways. The development of novel chemical recycling methods is an ongoing effort, and the exploration of diverse chemical agents, including sulfur-containing heterocycles, may yield new and efficient processes.

Related Applications in Industrial Chemistry

Industrial ApplicationFunction of Trithiocarbonates
Rubber StabilizationAct as antioxidants and cross-linking agents to improve the durability and lifespan of rubber products.
Ore FlotationServe as collecting agents in the mining industry to facilitate the separation of valuable minerals from ore.
Lubricant and Fuel AdditivesFunction as anti-wear and extreme pressure additives, enhancing the performance and longevity of machinery.

It is important to note that these applications are established for the broader class of trithiocarbonates, and the specific use of this compound in these industrial processes would depend on its specific performance characteristics and economic viability compared to other compounds in this class.

Additives in Specialized Formulations (e.g., Lubricants, Fuels)

The chemical compound this compound belongs to a broader class of organosulfur compounds known as 1,3-dithiolane-2-thiones, or cyclic trithiocarbonates. pacific.edu This family of compounds has garnered attention for its utility in a variety of commercial applications, including as additives in lubricants and fuels. pacific.edu While specific research detailing the performance of this compound in these formulations is not extensively available in publicly accessible literature, the general functions of related organosulfur compounds provide a strong indication of its potential properties.

In the realm of lubrication, organosulfur compounds are widely employed as anti-wear (AW) and extreme pressure (EP) additives. Their primary role is to prevent direct metal-to-metal contact under high-load and high-pressure conditions, thereby reducing friction and wear. This is achieved through the formation of a protective film on the metal surfaces. At elevated temperatures and pressures, these sulfur-containing additives decompose and react with the metal surface to form a sacrificial layer, typically composed of metal sulfides. This layer is more easily sheared than the base metal, thus protecting the underlying components from damage.

The performance of such additives is often evaluated using standardized tribological tests, such as the four-ball wear test and the Timken extreme pressure test. These tests measure parameters like the wear scar diameter, weld load, and load wear index, providing quantifiable data on the effectiveness of an additive in preventing wear and seizure. While specific data for this compound is not available, the table below illustrates typical performance data for a generic organosulfur anti-wear additive compared to a base oil without additives. This data is representative of the expected improvements from incorporating such compounds into lubricating formulations.

Table 1: Representative Tribological Performance of a Generic Organosulfur Additive in Base Oil

Property Test Method Base Oil Base Oil + Organosulfur Additive
Weld Load (N) ASTM D2783 1200 2500
Load Wear Index ASTM D2783 35 60

In fuel applications, organosulfur compounds can serve multiple purposes. One key function is to enhance the lubricity of low-sulfur diesel fuels. The refining processes that remove sulfur from diesel fuel to meet environmental regulations also inadvertently remove naturally occurring lubricating compounds. This can lead to increased wear in fuel injection systems. Lubricity additives, including certain organosulfur compounds, are added to these fuels to restore their lubricating properties and protect sensitive engine components.

The effectiveness of lubricity additives in fuels is often assessed using the High-Frequency Reciprocating Rig (HFRR) test, which measures the wear scar diameter on a steel ball oscillated against a steel disk while immersed in the fuel. A smaller wear scar indicates better lubricity. The data in the table below provides a representative example of how a generic organosulfur lubricity additive might improve the performance of a low-sulfur diesel fuel.

Table 2: Representative Lubricity Performance of a Generic Organosulfur Additive in Low-Sulfur Diesel Fuel

Property Test Method Low-Sulfur Diesel Low-Sulfur Diesel + Organosulfur Additive

While the specific contribution of the 4,4-dimethyl substitution on the 1,3-dithiolane-2-thione core to its performance as a lubricant or fuel additive is not detailed in available research, the presence of the dithiolane-2-thione functional group suggests it would exhibit the characteristic anti-wear and lubricity-enhancing properties of this class of compounds. Further empirical studies would be necessary to quantify its specific performance benefits and optimize its application in specialized formulations.

Synthesis and Reactivity of Substituted 4,4 Dimethyl 1,3 Dithiolane 2 Thione Derivatives

Design and Synthesis of Functionalized Analogues

The design of functionalized analogues of 4,4-dimethyl-1,3-dithiolane-2-thione primarily involves the introduction of various substituents on the dithiolane ring. Two principal synthetic strategies have been effectively employed for this purpose: the reaction of substituted thiiranes with carbon disulfide and the treatment of epoxides with a sulfur-containing nucleophile.

One of the most direct methods involves the reaction of a substituted thiirane (B1199164) (episulfide) with carbon disulfide, often in the presence of a catalyst and under high pressure. For instance, this compound can be synthesized in near-quantitative yield from 2,2-dimethylthiirane (B1580642) and carbon disulfide using triethylamine (B128534) as a catalyst. nih.govchemicalbook.com This method has been extended to synthesize a range of analogues by varying the substituents on the starting thiirane, which allows for the introduction of diverse functional groups at the C5 position of the dithiolane ring. nih.gov The reaction is sensitive to the nature of the substituent on the thiirane; for example, 2-chloromethylthiirane exhibits lower reactivity compared to other alkyl-substituted thiiranes under similar high-pressure conditions. nih.gov

Table 1: Synthesis of 1,3-Dithiolane-2-thione Derivatives from Substituted Thiiranes and CS₂
Starting ThiiraneResulting 1,3-Dithiolane-2-thione DerivativeYield (%)
2,2-DimethylthiiraneThis compound~100
2-Methylthiirane4-Methyl-1,3-dithiolane-2-thione85
2-Hexylthiirane4-Hexyl-1,3-dithiolane-2-thione83
1,2-EpithiocyclohexaneSpiro[cyclohexane-1,4'- chemicalbook.comrsc.orgdithiolane]-2'-thione89
2-Phenylthiirane4-Phenyl-1,3-dithiolane-2-thione92

A second, powerful synthetic route utilizes substituted epoxides as precursors. This procedure involves treating the epoxide with a commercially available sulfur nucleophile, such as potassium ethyl xanthogenate (KSC(S)OEt), in a simple and often rapid, one-step process that does not require high pressure. organic-chemistry.orgpacific.eduresearchgate.net This method provides access to a wide array of novel 1,3-dithiolane-2-thiones. The reaction proceeds with good to moderate yields and its stereochemistry can be controlled, making it a valuable tool for creating structurally complex analogues. organic-chemistry.orgresearchgate.net For example, 1,1-dimethyloxirane can be converted to this compound using this method. organic-chemistry.org

Table 2: Synthesis of 1,3-Dithiolane-2-thione Derivatives from Substituted Epoxides and KSC(S)OEt
Starting EpoxideResulting 1,3-Dithiolane-2-thione DerivativeYield (%)
1,1-DimethyloxiraneThis compound30
Cyclohexene (B86901) oxideSpiro[cyclohexane-1,4'- chemicalbook.comrsc.orgdithiolane]-2'-thione68
Styrene oxide4-Phenyl-1,3-dithiolane-2-thione54
Propylene oxide4-Methyl-1,3-dithiolane-2-thione41

Comparative Reactivity Studies of Substituted Dithiolane-2-thiones

While the synthesis of various substituted 1,3-dithiolane-2-thiones is well-established, comprehensive studies directly comparing the reactivity of these analogues are less prevalent in the literature. The reactivity of the this compound framework is primarily centered around the thiocarbonyl (C=S) group and the sulfur atoms of the dithiolane ring.

The thiocarbonyl group is a key site for reactivity, capable of participating in various transformations such as cycloaddition reactions. Thiocarbonyl S-methanides, which are reactive intermediates, can undergo [3+2] cycloaddition with the C=S bond of thioketones to form more complex, sterically crowded 1,3-dithiolane (B1216140) structures. researchgate.net This suggests that the thione group in substituted 4,4-dimethyl-1,3-dithiolane-2-thiones could act as a dipolarophile. The rate and success of such reactions would be expected to be highly dependent on the steric and electronic nature of substituents on the dithiolane ring.

The 1,3-dithiolane ring itself can undergo cleavage under certain conditions, although it is generally stable to both acidic and alkaline hydrolysis. chemicalbook.com The presence of the 2-thione group modifies the electronic properties of the ring compared to a standard 1,3-dithiolane. Comparative studies on the ring-opening reactions of analogues with different substituents at the C4 and C5 positions would be necessary to establish a clear trend in reactivity. One documented instance of comparative reactivity relates to the synthesis of the ring system itself, where 2-chloromethylthiirane was found to be less reactive towards carbon disulfide than other alkyl- or aryl-substituted thiiranes, indicating that electron-withdrawing groups near the reaction center can deactivate the substrate. nih.gov

Structure-Reactivity Relationships in the this compound Framework

The relationship between the structure of substituted 4,4-dimethyl-1,3-dithiolane-2-thiones and their reactivity can be inferred from general principles of organic chemistry, although specific experimental comparisons are limited.

Steric Effects: The gem-dimethyl group at the C4 position is a defining structural feature. It provides significant steric shielding to one face of the molecule and restricts the conformational flexibility of the five-membered ring. This steric hindrance would likely influence the approach of reagents to the nearby sulfur atoms and the thiocarbonyl group. For example, in nucleophilic or electrophilic attacks at the C=S group, the steric bulk of substituents at C4 and C5 would play a crucial role in determining the reaction rate and stereochemical outcome.

Electronic Effects: The electronic nature of substituents on the dithiolane ring is expected to modulate the reactivity of the thiocarbonyl group. The C=S bond is polarized, with the carbon atom being electrophilic and the sulfur atom being nucleophilic.

Electron-donating groups (e.g., alkyl groups) on the ring would increase the electron density on the thiocarbonyl sulfur, enhancing its nucleophilicity.

Electron-withdrawing groups (e.g., haloalkyl groups, as seen in the reduced reactivity of the 2-chloromethylthiirane precursor) would decrease the electron density of the system, making the thiocarbonyl carbon more electrophilic but potentially deactivating the molecule towards certain types of cycloadditions. nih.gov

Future Directions and Emerging Research Avenues

Advanced Catalytic Applications of 4,4-Dimethyl-1,3-dithiolane-2-thione

The molecular architecture of this compound, featuring multiple sulfur donor atoms, suggests its potential utility in the development of novel catalysts. Future research is anticipated to focus on harnessing this compound as a precursor for catalytically active metal-sulfide nanoparticles or as a ligand to stabilize metallic centers in homogeneous catalysis. The thione group and the dithiolane ring can be tailored to influence the electronic and steric environment of a metal catalyst, thereby tuning its activity and selectivity for specific organic transformations.

Emerging research avenues may include its application in:

Hydrodesulfurization (HDS) Catalysis: The sulfur-rich nature of the molecule makes it a potential model compound or precursor for catalysts used in the removal of sulfur from fossil fuels.

Cross-Coupling Reactions: Metal complexes incorporating ligands derived from this compound could offer unique reactivity in carbon-carbon and carbon-heteroatom bond-forming reactions.

Polymerization Catalysis: The compound could be employed to synthesize specialized polymers, where the sulfur atoms in the backbone or side chains impart desirable properties such as high refractive index or metal-binding capabilities.

Exploration of Novel Reaction Pathways and Transformations

While the synthesis of this compound from 2,2-dimethylthiirane (B1580642) and carbon disulfide is well-established, future research will likely delve into uncovering new reaction pathways and transformations involving this molecule. oup.comoup.com The reactivity of the thione group and the dithiolane ring presents opportunities for novel synthetic methodologies.

Key areas of exploration are expected to include:

Ring-Opening Reactions: Selective cleavage of the C-S or S-S bonds within the dithiolane ring could provide access to novel sulfur-containing synthons for organic synthesis.

Cycloaddition Reactions: The C=S double bond in the thione group can participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, to construct complex heterocyclic systems. nih.gov

Oxidative and Reductive Transformations: Investigating the behavior of this compound under various oxidizing and reducing conditions could lead to the synthesis of new derivatives with interesting properties, such as the corresponding ketone, 4,4-dimethyl-1,3-dithiolan-2-one. nih.gov

A study demonstrated the gas-phase conversion of the related 1,3-dithiolane-2-thione to 1,3-dithiolan-2-one over molybdenum trioxide, suggesting a potential pathway for the transformation of this compound as well. nih.gov

Development of Sophisticated Computational Models for Predictive Chemistry

To accelerate the discovery of new applications for this compound, the development of sophisticated computational models is crucial. Theoretical studies can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with other chemical species.

Future computational research is likely to focus on:

Density Functional Theory (DFT) Calculations: To predict reaction mechanisms, transition states, and the thermodynamic and kinetic parameters of reactions involving this compound. Similar theoretical studies have been conducted on the reactions of other thioketones. chemrxiv.org

Molecular Dynamics (MD) Simulations: To understand the conformational dynamics of the molecule and its derivatives, as well as their interactions in different solvent environments or within material matrices.

Quantitative Structure-Activity Relationship (QSAR) Models: To predict the biological or material properties of new derivatives based on their molecular structure, guiding the design of compounds with specific functionalities.

These computational approaches will enable a more rational design of experiments and accelerate the development of new technologies based on this versatile molecule.

Integration into Multifunctional Material Systems

The unique properties of this compound make it a promising building block for the creation of advanced multifunctional materials. Its sulfur content can impart valuable optical, electronic, and mechanical properties to polymers and other material systems.

Emerging research in this area includes:

High Refractive Index Polymers: The incorporation of sulfur-rich moieties, such as the dithiolane-2-thione structure, into polymer backbones is a known strategy for increasing the refractive index of the resulting material, which is desirable for optical applications like lenses and coatings.

Metal-Organic Frameworks (MOFs): While not yet reported, the use of this compound or its derivatives as ligands for the construction of MOFs could lead to new porous materials with tailored properties for gas storage, separation, and catalysis. rsc.orgnih.govosti.gov

Self-Healing Materials: The reversible nature of disulfide bonds suggests that polymers incorporating the dithiolane moiety could be designed to exhibit self-healing properties.

Expanding the Scope of Coordination Chemistry with this compound Ligands

The presence of multiple sulfur donor atoms in this compound makes it an intriguing ligand for coordination chemistry. pacific.edu The thione sulfur atom and the two thiolane sulfur atoms can coordinate to metal ions in various modes, leading to the formation of diverse coordination complexes with unique geometries and electronic properties.

Future research in this field is expected to explore:

Synthesis of Novel Metal Complexes: The systematic investigation of the coordination behavior of this compound with a wide range of transition metals and main group elements.

Luminescent Materials: Some metal complexes with sulfur-containing ligands exhibit interesting photophysical properties. The development of luminescent materials based on this compound complexes could have applications in sensing, imaging, and lighting technologies.

Bioinorganic Chemistry: The study of the interaction of metal complexes of this compound with biological molecules could reveal potential therapeutic or diagnostic applications.

The table below summarizes the potential coordination modes of this compound as a ligand.

Coordination ModeDescriptionPotential Metal Ions
MonodentateCoordination through the exocyclic thione sulfur atom.Soft metal ions like Ag(I), Au(I), Hg(II)
BidentateCoordination through the thione sulfur and one of the ring sulfur atoms.Transition metals like Cu(II), Ni(II), Pd(II)
BridgingThe ligand bridges two or more metal centers.Can occur with a variety of metal ions, leading to polynuclear complexes.

Q & A

Q. What are the established synthetic routes for 4,4-Dimethyl-1,3-dithiolane-2-thione, and how can reaction conditions be optimized?

A common method involves cycloaddition reactions using sulfur-containing precursors. For example, 1,3-dithiole-2,4,5-trithione reacts with alkenes (e.g., ethylene derivatives) under controlled temperatures (0–25°C) to form substituted dithiolane-thiones. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios of reactants significantly impact yield . Optimization should include monitoring reaction progress via TLC and adjusting catalyst loading (e.g., Lewis acids) to enhance regioselectivity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Single-crystal X-ray diffraction is critical for resolving the three-dimensional structure, particularly the conformation of the dithiolane ring and sulfur-sulfur bond lengths, as demonstrated for analogous compounds . Solid-state NMR (¹³C CP/MAS) and solution-state ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) are essential for confirming substituent positions and dynamic behavior. For example, methyl group protons typically appear as singlets near δ 1.5–1.7 ppm .

Advanced Research Questions

Q. How does the gas-phase reactivity of this compound differ from its solution-phase behavior?

Gas-phase reactions, such as oxidation over MoO₃ catalysts, can convert thione groups to ketones (e.g., forming 1,3-dithiolan-2-one derivatives). This pathway avoids solvent interference and side reactions, but requires precise temperature control (150–200°C) and gas-flow rates to prevent decomposition . Contrastingly, solution-phase reactions often involve nucleophilic substitution or redox processes with metal complexes, where solvent polarity dictates reaction kinetics.

Q. How can computational methods resolve discrepancies in experimental data for sulfur-containing heterocycles like this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model bond dissociation energies and predict NMR chemical shifts, helping to assign ambiguous signals. For instance, computed sulfur-centered lone-pair interactions may explain unexpected downfield shifts in ¹³C NMR spectra . Coupling molecular dynamics simulations with crystallographic data can also clarify thermal motion artifacts in X-ray structures .

Q. What strategies address contradictory spectroscopic assignments for thiocarbonyl-containing compounds?

Cross-validation using multiple techniques is critical. For example:

  • IR spectroscopy : The C=S stretch (∼1200–1050 cm⁻¹) can overlap with C-O or C-N vibrations. Isotopic labeling (e.g., ³⁴S substitution) or 2D-IR spectroscopy may resolve ambiguities.
  • X-ray vs. NMR : Discrepancies in methyl group orientations (equatorial vs. axial) may arise from dynamic averaging in solution. Variable-temperature NMR can detect conformational exchange .

Methodological Guidelines

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation of sulfur moieties .
  • Crystallization : Use slow evaporation in mixed solvents (e.g., CHCl₃:hexane) to obtain high-quality single crystals for X-ray analysis .
  • Data Interpretation : Combine experimental results with computational models to validate structural hypotheses, especially for flexible ring systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.